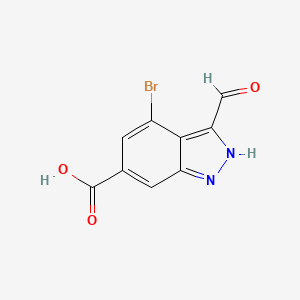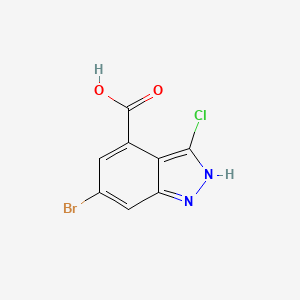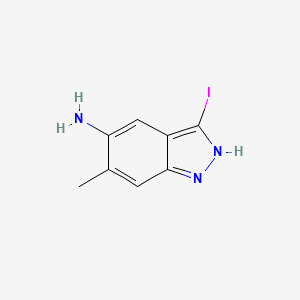
3-Iodo-6-metil-1H-indazol-5-amina
Descripción general
Descripción
3-Iodo-6-methyl-1H-indazol-5-amine is a heterocyclic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C8H8IN3, is characterized by the presence of an iodine atom at the third position, a methyl group at the sixth position, and an amine group at the fifth position of the indazole ring.
Aplicaciones Científicas De Investigación
3-Iodo-6-methyl-1H-indazol-5-amine has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of various pharmacologically active compounds. Indazole derivatives are known for their anticancer, anti-inflammatory, and antimicrobial properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding. It can act as a ligand for specific biological targets, aiding in the development of new therapeutic agents.
Chemical Synthesis: It is employed as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
Target of Action
The primary target of 3-Iodo-6-methyl-1H-indazol-5-amine is Indoleamine 2,3-dioxygenase 1 (IDO1) . IDO1 is a heme-containing enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway . It is known to be involved in various physiological and pathological processes, including immune regulation and cancer .
Mode of Action
3-Iodo-6-methyl-1H-indazol-5-amine acts as an IDO1 inhibitor . It binds to the active site of the enzyme, preventing it from catalyzing the oxidation of tryptophan to kynurenine . This inhibition can lead to the suppression of IDO1 protein expression .
Biochemical Pathways
The inhibition of IDO1 affects the kynurenine pathway , which is the primary route of tryptophan catabolism . By inhibiting IDO1, 3-Iodo-6-methyl-1H-indazol-5-amine can decrease the production of kynurenine and its downstream metabolites . This can have various downstream effects, including the modulation of immune responses and the suppression of tumor growth .
Pharmacokinetics
The compound’smolecular weight (273.07 g/mol) suggests that it may have favorable pharmacokinetic properties, as molecules under 500 g/mol are generally well-absorbed and distributed in the body .
Result of Action
The inhibition of IDO1 by 3-Iodo-6-methyl-1H-indazol-5-amine can lead to anti-proliferative activity in certain cancer cells . For example, one derivative of this compound exhibited potent anti-proliferative activity in human colorectal cancer cells (HCT116), with an IC50 value of 0.4 ± 0.3 mM . This compound also remarkably suppressed the IDO1 protein expression .
Análisis Bioquímico
Biochemical Properties
3-Iodo-6-methyl-1H-indazol-5-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit certain kinases, which are enzymes that transfer phosphate groups from high-energy donor molecules to specific substrates. This inhibition can affect various signaling pathways within the cell. Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can bind to specific proteins, altering their function and leading to changes in cellular processes .
Cellular Effects
The effects of 3-Iodo-6-methyl-1H-indazol-5-amine on different cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, 3-Iodo-6-methyl-1H-indazol-5-amine can induce apoptosis (programmed cell death) by activating the p53/MDM2 pathway . This compound also affects the cell cycle, leading to cell cycle arrest at specific phases, which can inhibit cell proliferation .
Molecular Mechanism
At the molecular level, 3-Iodo-6-methyl-1H-indazol-5-amine exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to enzyme inhibition or activation. For instance, it can inhibit the activity of certain kinases, thereby disrupting signaling pathways that are crucial for cell survival and proliferation . Additionally, 3-Iodo-6-methyl-1H-indazol-5-amine can modulate gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Iodo-6-methyl-1H-indazol-5-amine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Iodo-6-methyl-1H-indazol-5-amine remains stable under specific conditions, but its activity can decrease over time due to degradation . Long-term exposure to this compound can lead to sustained changes in cellular processes, such as prolonged cell cycle arrest and apoptosis .
Dosage Effects in Animal Models
The effects of 3-Iodo-6-methyl-1H-indazol-5-amine vary with different dosages in animal models. At low doses, the compound can effectively inhibit tumor growth without causing significant toxicity . At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed . These findings highlight the importance of determining the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
3-Iodo-6-methyl-1H-indazol-5-amine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. For example, cytochrome P450 enzymes play a crucial role in the oxidative metabolism of this compound . The metabolic products of 3-Iodo-6-methyl-1H-indazol-5-amine can also influence metabolic flux and alter metabolite levels within the cell .
Transport and Distribution
The transport and distribution of 3-Iodo-6-methyl-1H-indazol-5-amine within cells and tissues are mediated by specific transporters and binding proteins. These molecules facilitate the compound’s uptake, localization, and accumulation in target tissues . For instance, certain membrane transporters can enhance the cellular uptake of 3-Iodo-6-methyl-1H-indazol-5-amine, leading to higher intracellular concentrations .
Subcellular Localization
The subcellular localization of 3-Iodo-6-methyl-1H-indazol-5-amine is critical for its activity and function. This compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, 3-Iodo-6-methyl-1H-indazol-5-amine may localize to the nucleus, where it can interact with DNA and transcription factors to modulate gene expression .
Métodos De Preparación
The synthesis of 3-Iodo-6-methyl-1H-indazol-5-amine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 2-iodo-4-methylbenzonitrile with hydrazine hydrate can lead to the formation of the desired indazole derivative. The reaction typically requires a catalyst such as copper(II) acetate and is carried out in a solvent like dimethyl sulfoxide (DMSO) under an oxygen atmosphere .
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. These methods focus on maximizing yield and minimizing byproducts through the use of efficient catalysts and reaction conditions.
Análisis De Reacciones Químicas
3-Iodo-6-methyl-1H-indazol-5-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions. Common reagents for these reactions include sodium azide, which can replace the iodine atom with an azide group.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxides. For example, treatment with oxidizing agents like potassium permanganate can lead to the formation of oxidized derivatives.
Reduction Reactions: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield reduced forms of the indazole ring.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, nucleophilic substitution with sodium azide would yield 3-azido-6-methyl-1H-indazol-5-amine .
Comparación Con Compuestos Similares
3-Iodo-6-methyl-1H-indazol-5-amine can be compared with other indazole derivatives such as:
1H-indazole-3-amine: This compound lacks the iodine and methyl substituents but shares the indazole core structure. It is also known for its biological activities, including anticancer properties.
6-Iodo-3-methyl-1H-indazole: Similar to 3-Iodo-6-methyl-1H-indazol-5-amine, this compound has an iodine atom but at a different position. The positional isomerism can lead to differences in biological activity and reactivity.
The uniqueness of 3-Iodo-6-methyl-1H-indazol-5-amine lies in its specific substitution pattern, which can influence its chemical reactivity and biological interactions .
Propiedades
IUPAC Name |
3-iodo-6-methyl-2H-indazol-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8IN3/c1-4-2-7-5(3-6(4)10)8(9)12-11-7/h2-3H,10H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHCABMPYPIFRLE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NNC(=C2C=C1N)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8IN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90646658 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000343-40-7 | |
| Record name | 3-Iodo-6-methyl-2H-indazol-5-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90646658 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


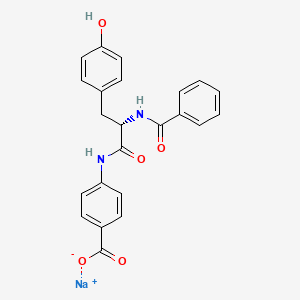


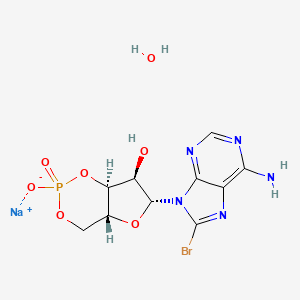

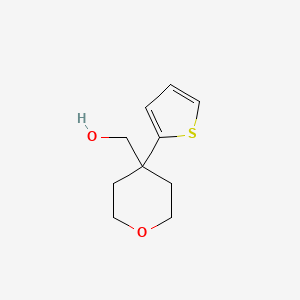
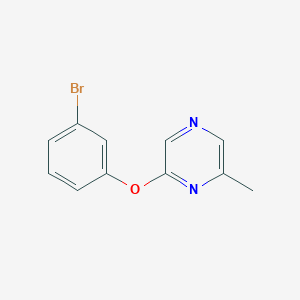
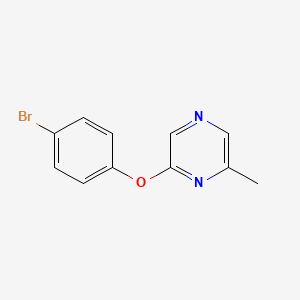
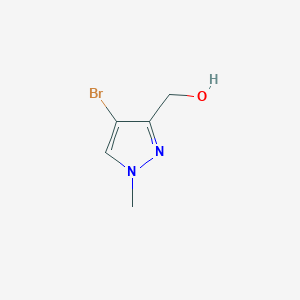
![[4-(3-Bromothien-2-yl)phenyl]methanol](/img/structure/B1292514.png)
![1-[4-(3-Bromothien-2-yl)phenyl]ethanone](/img/structure/B1292515.png)
